3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185296-84-7
VCID: VC2644851
InChI: InChI=1S/C13H9F4N.ClH/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17;/h1-7H,18H2;1H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl
Molecular Formula: C13H10ClF4N
Molecular Weight: 291.67 g/mol

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

CAS No.: 1185296-84-7

Cat. No.: VC2644851

Molecular Formula: C13H10ClF4N

Molecular Weight: 291.67 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride - 1185296-84-7

Specification

CAS No. 1185296-84-7
Molecular Formula C13H10ClF4N
Molecular Weight 291.67 g/mol
IUPAC Name 2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Standard InChI InChI=1S/C13H9F4N.ClH/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17;/h1-7H,18H2;1H
Standard InChI Key GXCDSEIFVBGMBK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl

Introduction

Chemical Identity and Properties

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is a complex organic compound with distinguishing structural characteristics. Its chemical identity is defined by several standard identifiers, as detailed in Table 1.1.

Basic Chemical Information

ParameterValue
CAS Number1185296-84-7
Molecular FormulaC₁₃H₁₀ClF₄N
Molecular Weight291.67 g/mol
IUPAC Name2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Canonical SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl
Standard InChIInChI=1S/C13H9F4N.ClH/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17;/h1-7H,18H2;1H
Standard InChIKeyGXCDSEIFVBGMBK-UHFFFAOYSA-N

The compound is a hydrochloride salt of the parent amine, 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CID 16768875) . The parent compound, without the hydrochloride, has a molecular weight of 255.21 g/mol .

Structural Characteristics

Molecular Structure

The compound features a biphenyl core (two connected benzene rings) with specific substituents that define its chemical behavior:

  • A fluorine atom at the 3-position of one phenyl ring

  • A trifluoromethyl (CF₃) group at the 3'-position of the other phenyl ring

  • An amino group (NH₂) at the 4-position

  • Conversion to a hydrochloride salt

This structural arrangement creates a molecule with distinct electronic properties influenced by the electron-withdrawing nature of the fluorine-containing groups.

Structural Analysis Parameters

Physical PropertyValue
Exact Mass291.04400
Polar Surface Area (PSA)26.02000
LogP5.47690

The relatively high LogP value (5.47690) suggests significant lipophilicity, while the moderate polar surface area indicates potential for membrane permeability - properties relevant to pharmaceutical applications .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride typically involves multi-step reactions starting from simpler biphenyl derivatives. Based on similar compounds, a potential synthetic route may include:

  • Preparation of the biphenyl core structure via cross-coupling reactions (e.g., Suzuki coupling)

  • Introduction of fluoro and trifluoromethyl substituents through directed functionalization

  • Nitration followed by reduction to introduce the amino group

  • Conversion to the hydrochloride salt using HCl

By analogy to the synthesis of related compounds, specifically 3'-(Trifluoromethyl)-biphenyl-3-ylamine, the compound might be prepared from 3-(trifluoromethyl)phenylboronic acid and appropriately substituted bromoaniline derivatives .

Applications and Research Significance

Pharmaceutical Applications

Fluorinated aromatic compounds like 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride hold significant potential in pharmaceutical development due to several advantageous properties:

  • Enhanced metabolic stability due to the C-F bonds

  • Improved binding affinity to biological targets

  • Altered physicochemical properties (e.g., lipophilicity, pKa)

  • Potential modulation of absorption, distribution, metabolism, and excretion (ADME) profiles

The unique combination of fluorine and trifluoromethyl groups can enhance the compound's bioavailability and binding affinity to biological targets. Research indicates that such fluorinated biphenyl derivatives are being explored for their potential biological activities, including interactions with enzymes and receptors.

Related Compounds

Structural Analogs

Several structural analogs of the compound exist with variations in substitution patterns:

CompoundCAS NumberMolecular Weight (g/mol)
3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride1184977-06-7291.67
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine45156536255.21
3'-(Trifluoromethyl)biphenyl-3-ylamine400749-02-2237.22

These related compounds differ in the position of the fluorine, trifluoromethyl, and amino substituents on the biphenyl core structure .

Parent Compound

The parent compound of 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine (PubChem CID 16768875), which exists as a free base rather than a hydrochloride salt .

Regulatory and Classification Information

Harmonized System (HS) Code Information

The compound is classified under HS Code 2921499090, described as "other aromatic monoamines and their derivatives; salts thereof" with the following regulatory specifications:

  • VAT: 17.0%

  • Tax rebate rate: 9.0%

  • MFN tariff: 6.5%

  • General tariff: 30.0%

This classification places the compound within the broader category of aromatic amines, which are important building blocks in chemical synthesis.

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